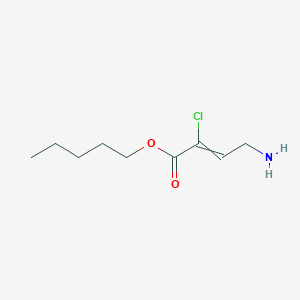
Pentyl 4-amino-2-chlorobut-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentyl 4-amino-2-chlorobut-2-enoate is an organic compound with the molecular formula C9H16ClNO2 It is a derivative of butenoic acid, featuring an amino group and a chlorine atom attached to the butenoate backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pentyl 4-amino-2-chlorobut-2-enoate typically involves the esterification of 4-amino-2-chlorobut-2-enoic acid with pentanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Pentyl 4-amino-2-chlorobut-2-enoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The chlorine atom can be reduced to form the corresponding hydrocarbon.
Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl, thiol, or amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of substituted derivatives with hydroxyl, thiol, or amine groups.
Wissenschaftliche Forschungsanwendungen
Pentyl 4-amino-2-chlorobut-2-enoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of pentyl 4-amino-2-chlorobut-2-enoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, affecting their structure and function. The chlorine atom can participate in electrophilic reactions, leading to the formation of covalent bonds with nucleophilic sites on biomolecules. These interactions can modulate various biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Butyl 4-amino-2-chlorobut-2-enoate
- Hexyl 4-amino-2-chlorobut-2-enoate
- Pentyl 4-amino-2-bromobut-2-enoate
Uniqueness
Pentyl 4-amino-2-chlorobut-2-enoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The pentyl ester group provides lipophilicity, enhancing its ability to interact with lipid membranes and hydrophobic protein domains. The presence of both amino and chlorine groups allows for versatile chemical modifications and interactions with a wide range of molecular targets.
Eigenschaften
CAS-Nummer |
918871-75-7 |
|---|---|
Molekularformel |
C9H16ClNO2 |
Molekulargewicht |
205.68 g/mol |
IUPAC-Name |
pentyl 4-amino-2-chlorobut-2-enoate |
InChI |
InChI=1S/C9H16ClNO2/c1-2-3-4-7-13-9(12)8(10)5-6-11/h5H,2-4,6-7,11H2,1H3 |
InChI-Schlüssel |
FKRNVTQQSVWQEU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCOC(=O)C(=CCN)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7'-Fluorospiro[cyclohexane-1,3'-indole]](/img/structure/B14176588.png)
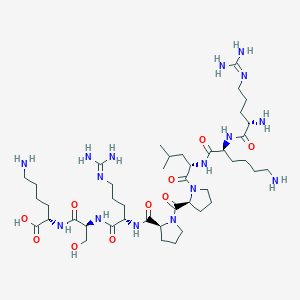

![Ethyl 2-(6-fluorobenzo[D]thiazol-2-YL)acetate](/img/structure/B14176592.png)
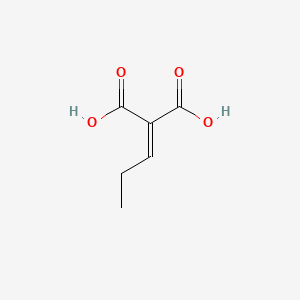
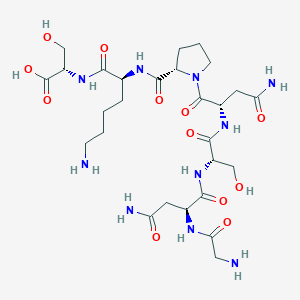
![9-(nonafluorobutyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11-one](/img/structure/B14176603.png)
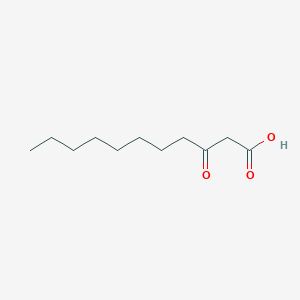
![Methyl 4-({[(2S)-pyrrolidin-2-yl]methyl}sulfanyl)benzoate](/img/structure/B14176612.png)
![N-[1-methyl-3-(3-methylphenyl)-4-oxoquinolin-2-yl]butanamide](/img/structure/B14176616.png)

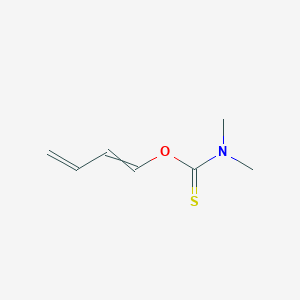
![3-[2-(4-Methoxyphenoxy)phenyl]-1-methyl-1H-indole](/img/structure/B14176640.png)

